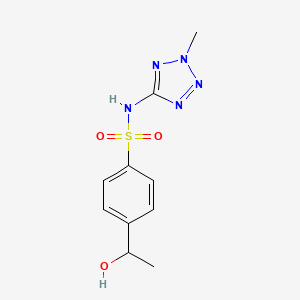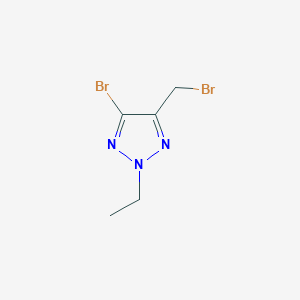
4-bromo-5-(bromomethyl)-2-ethyl-2H-1,2,3-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-5-(bromomethyl)-2-ethyl-2H-1,2,3-triazole is a heterocyclic compound that contains both bromine and triazole functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-(bromomethyl)-2-ethyl-2H-1,2,3-triazole typically involves the bromination of a precursor triazole compound. One common method involves the reaction of 2-ethyl-2H-1,2,3-triazole with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often include controlled temperatures and the use of an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to ensure consistency and safety. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
4-bromo-5-(bromomethyl)-2-ethyl-2H-1,2,3-triazole can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or to convert the triazole ring into other heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids or ketones.
科学的研究の応用
4-bromo-5-(bromomethyl)-2-ethyl-2H-1,2,3-triazole has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as flame retardancy or antimicrobial activity.
Organic Synthesis:
作用機序
The mechanism of action of 4-bromo-5-(bromomethyl)-2-ethyl-2H-1,2,3-triazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine atoms can participate in halogen bonding, enhancing the compound’s affinity for its target.
類似化合物との比較
Similar Compounds
- 4-bromo-5-(chloromethyl)-2-ethyl-2H-1,2,3-triazole
- 4-bromo-5-(methyl)-2-ethyl-2H-1,2,3-triazole
- 4-chloro-5-(bromomethyl)-2-ethyl-2H-1,2,3-triazole
Uniqueness
4-bromo-5-(bromomethyl)-2-ethyl-2H-1,2,3-triazole is unique due to the presence of two bromine atoms, which can significantly influence its reactivity and interactions with other molecules. This dual bromination can enhance its utility in various chemical transformations and applications.
特性
分子式 |
C5H7Br2N3 |
|---|---|
分子量 |
268.94 g/mol |
IUPAC名 |
4-bromo-5-(bromomethyl)-2-ethyltriazole |
InChI |
InChI=1S/C5H7Br2N3/c1-2-10-8-4(3-6)5(7)9-10/h2-3H2,1H3 |
InChIキー |
GLENSIIAMHPODO-UHFFFAOYSA-N |
正規SMILES |
CCN1N=C(C(=N1)Br)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


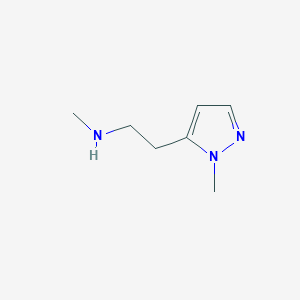

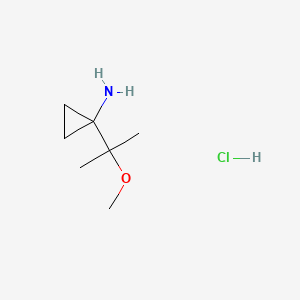

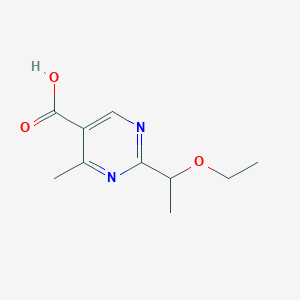
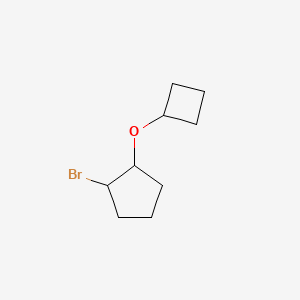
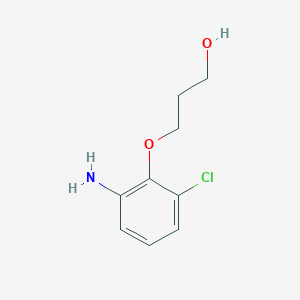
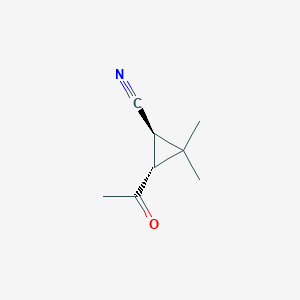
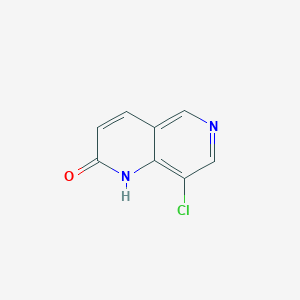
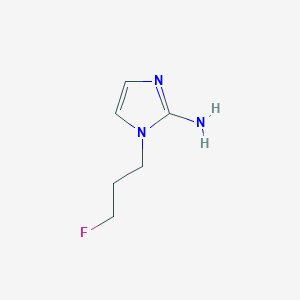
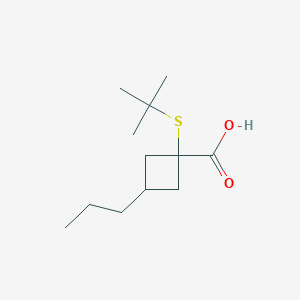
![5-Amino-1-[(5-chlorothiophen-2-YL)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13629274.png)
